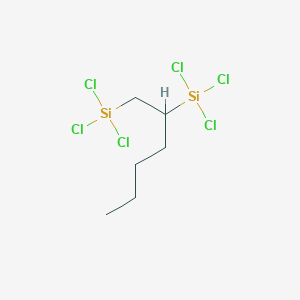

1,2-Bis(trichlorosilyl)hexane

Description

Contextualization within Modern Organosilicon Chemistry

Vicinal bis(trichlorosilyl)alkanes are organosilicon compounds where two trichlorosilyl (B107488) (-SiCl₃) groups are attached to adjacent carbon atoms in an alkane chain. These compounds are valuable precursors in materials science and polymer chemistry. The trichlorosilyl groups are highly reactive and can undergo a variety of transformations, most notably hydrolysis and condensation to form polysiloxanes, or reduction to produce polysilanes. They can also serve as multifunctional cross-linking agents. The rigid and well-defined spacing between the silicon centers, dictated by the carbon backbone, makes them intriguing building blocks for creating structured nanomaterials and hybrid organic-inorganic polymers. researchgate.net

Academic Significance of 1,2-Bis(trichlorosilyl)hexane Research

While specific research on this compound is not prominent, the academic significance of such a molecule would lie in its potential to form unique polymeric structures. The proximity of the two reactive silyl (B83357) groups on a flexible hexane (B92381) chain could lead to the formation of cyclic or short-chain polymeric materials with distinct properties compared to longer-chain or more rigid analogues. Research in this area would likely focus on the synthesis and polymerization of this monomer to create novel silicon-containing polymers with tailored thermal, mechanical, and optical properties.

Overview of Research Trajectories for Vicinal Disilylated Hydrocarbons

Research into vicinal disilylated hydrocarbons generally follows a few key trajectories:

Synthesis: The primary method for synthesizing vicinal bis(trichlorosilyl)alkanes is the hydrosilylation of an alkene with a silicon hydride, catalyzed by a transition metal, typically platinum. libretexts.org For this compound, this would theoretically involve the double hydrosilylation of 1-hexyne (B1330390) or a related C6 precursor. However, controlling the reaction to achieve the desired 1,2-disubstitution on a hexane backbone can be challenging, with potential for side reactions and the formation of isomers. Another approach involves the [4+2]-cycloaddition between a diene and a silicon-containing dienophile to create a cyclic precursor that can be further modified. researchgate.net

Polymerization: A major focus is the use of these molecules as monomers. The hydrolysis-condensation of the trichlorosilyl groups can lead to the formation of silsesquioxanes and other silicones. The structure of the resulting polymer is heavily influenced by the nature of the organic linker between the silicon atoms.

Material Science Applications: Research also explores the use of these compounds as surface modifiers and cross-linking agents. sigmaaldrich.comalfa-chemistry.com For instance, the related compound 1,6-Bis(trichlorosilyl)hexane is used as a cross-linking agent in the synthesis of polymeric blended films for dielectric applications in organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs). sigmaaldrich.comalfa-chemistry.comalfa-chemistry.com

The Case of Related, Well-Documented Compounds

In contrast to the scarcity of information on this compound, its isomer, 1,6-Bis(trichlorosilyl)hexane , is a commercially available and well-documented compound. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.comfluorochem.co.ukchemimpex.com Similarly, the shorter-chain analogue, 1,2-Bis(trichlorosilyl)ethane , has been studied and its properties are known. gelest.comsigmaaldrich.com

Below are data tables for these related compounds, illustrating the type of information that is currently unavailable for this compound.

Properties of 1,6-Bis(trichlorosilyl)hexane

| Property | Value | References |

| Molecular Formula | C₆H₁₂Cl₆Si₂ | sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |

| Molecular Weight | 353.05 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 13083-94-8 | sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |

| Appearance | Colorless to light yellow clear liquid | alfa-chemistry.com |

| Boiling Point | 281 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.327 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.475 | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 75 °C | sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |

Properties of 1,2-Bis(trichlorosilyl)ethane

| Property | Value | References |

| Molecular Formula | C₂H₄Cl₆Si₂ | gelest.comsigmaaldrich.com |

| Molecular Weight | 296.94 g/mol | gelest.comsigmaaldrich.com |

| CAS Number | 2504-64-5 | gelest.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 202 °C | sigmaaldrich.com |

| Melting Point | 27-29 °C | sigmaaldrich.com |

| Density | 1.483 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.475 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trichloro(1-trichlorosilylhexan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl6Si2/c1-2-3-4-6(14(10,11)12)5-13(7,8)9/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXFQVHDOCMTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl6Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468249 | |

| Record name | 1,2-bis(trichlorosilyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13083-95-9 | |

| Record name | 1,1′-(1-Butyl-1,2-ethanediyl)bis[1,1,1-trichlorosilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13083-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-bis(trichlorosilyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Research Applications of 1,2 Bis Trichlorosilyl Hexane Derivatives in Materials Science

Engineering of High-Performance Materials

The bifunctional nature of 1,2-bis(trichlorosilyl)hexane, featuring two reactive sites in close proximity, makes it a prime candidate for creating densely cross-linked and robust materials. The trichlorosilyl (B107488) groups can readily undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) networks.

Development of Silane (B1218182) Coupling Agents for Advanced Composite Formulations

Silane coupling agents are crucial for enhancing the interfacial adhesion between inorganic fillers (like glass fibers or silica (B1680970) nanoparticles) and organic polymer matrices in composite materials. justia.com The general mechanism involves the hydrolysis of the chloro groups in this compound to silanols (Si-OH), which can then condense with hydroxyl groups on the surface of inorganic substrates. The hexane (B92381) backbone, in turn, can physically or chemically interact with the polymer matrix, bridging the organic and inorganic phases. acs.org

The use of a dipodal silane like this compound is expected to offer superior stability compared to traditional monopodal silanes. The two points of attachment to the substrate surface would create a more robust and hydrolytically stable interface, which is critical for the long-term performance of composites in humid or harsh environments.

Table 1: Comparison of Silane Coupling Agent Architectures

| Feature | Monopodal Silane (e.g., R-SiCl₃) | Dipodal Silane (e.g., Cl₃Si-R-SiCl₃) |

| Surface Attachment | Single point | Two points |

| Interfacial Stability | Good | Excellent |

| Cross-linking Density | Lower | Higher |

| Potential Adhesion | High | Very High |

This table presents a conceptual comparison. Specific performance would depend on the substrate, polymer matrix, and processing conditions.

Surface Modification Strategies for Enhanced Adhesion and Environmental Resistance

The reactivity of this compound makes it an excellent agent for surface modification. By treating surfaces of materials like glass, metals, or ceramics, a thin, cross-linked polysiloxane layer can be formed. This layer can dramatically alter the surface properties. For instance, the hydrocarbon hexane backbone would impart a hydrophobic (water-repellent) character to an otherwise hydrophilic surface. sigmaaldrich.com This is highly desirable for applications requiring water resistance, such as in protective coatings and sealants. sigmaaldrich.com

Furthermore, the dense siloxane network formed upon curing would provide a barrier against corrosive agents, enhancing the environmental resistance of the underlying substrate. The close proximity of the two trichlorosilyl groups in the 1,2-isomer could lead to the formation of unique, highly structured, and dense surface layers.

Fabrication of Dielectric Materials for Organic Electronic Devices (e.g., OFETs, OTFTs)

In organic electronic devices such as organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs), the dielectric layer plays a critical role in device performance. Silane-based cross-linking agents are used to create polymeric blended films that serve as dielectrics. alfa-chemistry.comalfa-chemistry.comlabscoop.com The resulting cross-linked films can exhibit low leakage currents, high dielectric constants, and good thermal stability.

This compound could be employed as a cross-linker for polymer dielectrics. Upon incorporation into a polymer film containing a hydroxyl-functionalized polymer, it would form a cross-linked network, enhancing the mechanical and dielectric properties of the film. The choice of a hexane linker could also influence the morphology and electronic properties of the semiconductor-dielectric interface. Its analog, 1,6-bis(trichlorosilyl)hexane, is noted for its utility in synthesizing polymeric blended films for such devices. alfa-chemistry.comsigmaaldrich.com

Precursors for Silicon-Containing Ceramic Materials and Hybrid Systems

Organosilicon compounds are widely used as precursors for producing silicon-containing ceramics like silicon carbide (SiC) and silicon oxycarbide (SiOC) through pyrolysis. google.com The chemical structure of the precursor significantly influences the composition and properties of the final ceramic.

Derivatives of this compound could be designed to act as precursors for SiOC or SiC ceramics. The silicon-to-carbon ratio in the molecule and the presence of the hexane bridge would be key factors in determining the ceramic yield and the final composition. For instance, co-polymerization of this compound derivatives with other silicon-containing monomers could lead to novel preceramic polymers with tailored properties. These polymers could then be shaped and pyrolyzed to form ceramic components with complex geometries. Research into polysiloxanes has shown their potential as precursors for SiC-based ceramics that are amorphous at lower temperatures and begin to crystallize at higher temperatures.

Nanomaterial Synthesis and Functionalization

The controlled hydrolysis and condensation of this compound can be harnessed for the bottom-up synthesis of structured nanomaterials.

Synthesis of Mesoporous Organosilica Materials for Catalysis and Separation

Mesoporous organosilicas are a class of materials characterized by ordered pores in the nanometer range and the presence of organic groups integrated into the silica framework. These materials are of great interest for applications in catalysis, separation, and drug delivery. The organic groups can impart specific functionalities to the material.

The co-condensation of this compound with a tetraalkoxysilane (like TEOS) in the presence of a structure-directing agent (surfactant) would be a viable route to produce mesoporous organosilicas. The hexane groups would be incorporated into the walls of the porous silica structure, modifying its surface properties and potentially influencing the catalytic or separation performance. The use of a dipodal precursor like this compound is known to result in materials with enhanced hydrothermal and mechanical stability.

Table 2: Potential Properties of Mesoporous Organosilica from this compound

| Property | Expected Outcome | Rationale |

| Pore Structure | Ordered mesopores | Templated synthesis approach |

| Surface Chemistry | Hydrophobic/Organophilic | Presence of hexane groups in the framework |

| Hydrothermal Stability | Enhanced | Dipodal nature of the silane precursor |

| Potential Applications | Adsorption of organic molecules, catalysis | Modified surface and stable structure |

This table outlines expected properties based on established principles of mesoporous material synthesis.

Amine Functionalization of Mesoporous Silica Frameworks

The incorporation of organic functional groups, particularly amines, into the framework of mesoporous silica is a key strategy for developing materials for catalysis, adsorption, and biomedical applications. nih.govnih.gov Using bridged silsesquioxane precursors, such as derivatives of this compound, allows for the creation of amine-functionalized materials with the organic groups integrated into the silica walls, rather than just grafted onto the surface. This "one-pot" co-condensation synthesis results in a more homogeneous distribution of functional groups and enhanced structural stability. nih.gov

A notable study synthesized bridged amine-functionalized mesoporous organosilica (BAFMO) materials using two different bridged precursors: 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), an analogue of this compound, and bis[(3-trimethoxysilyl)propyl]amine (BTMSPA), which contains a secondary amine. usc.edu.au These precursors were combined in varying ratios using a surfactant template to generate ordered mesoporous structures. usc.edu.au

The research demonstrated that as the proportion of the amine-containing precursor (BTMSPA) increased, the structural and physical properties of the resulting material changed systematically. While all synthesized materials showed ordered hexagonal mesostructures, an increase in amine functionalization led to a decrease in the long-range order, surface area, and pore volume. usc.edu.au This is attributed to the different hydrolysis and condensation kinetics of the amine-containing silane and its bulkier nature compared to BTESE. Despite the reduction in surface area, the successful incorporation of amine functionalities directly into the framework was confirmed by various spectroscopic methods. usc.edu.au This approach provides a pathway for creating robust, functionalized silica frameworks where the properties can be tuned by adjusting the ratio of the structural and functional bridged silane precursors.

Table 1: Physicochemical Properties of Bridged Amine-Functionalized Mesoporous Organosilica (BAFMO) with Varying Amine Content Data synthesized from findings on related bridged silsesquioxane precursors. usc.edu.au

| Sample (Molar Ratio BTESE:BTMSPA) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (Å) |

| 1:0.05 | 1075 | 2.08 | 32.5 |

| 1:0.10 | 950 | 1.25 | 31.0 |

| 1:0.125 | 820 | 0.85 | 29.8 |

| 1:0.175 | 688 | 0.55 | 28.5 |

Preparation of Inorganic-Organic Hybrid Membranes

Inorganic-organic hybrid membranes combine the advantages of robust inorganic materials with the processability and functionality of organic polymers. csic.es Derivatives of this compound are ideal building blocks for these membranes due to their bifunctional nature, which allows for the formation of a covalently linked, cross-linked network. The hydrolysis and condensation of the trichlorosilyl groups create a rigid silica-like (inorganic) network, while the hexane chain (organic) provides flexibility and specific physicochemical properties.

The synthesis of these hybrid membranes often involves a sol-gel process where the bis(silyl) precursor is hydrolyzed and condensed, sometimes in the presence of other reagents, to form a continuous membrane film. researchgate.net This method allows for the creation of purely hybrid materials without the need for separate organic polymers or inorganic fillers. For instance, research on other bridged organo-bis-silylated precursors has successfully produced purely hybrid organic-inorganic nanofibers using a combination of sol-gel processing and electrospinning. researchgate.net

These hybrid membranes can be designed for specific separation tasks, such as gas separation or nanofiltration. nih.govmdpi.com The pore size, surface chemistry, and mechanical stability of the membrane can be controlled by selecting the appropriate bridged silane precursor and adjusting the synthesis conditions. The resulting materials are not simple physical mixtures but are integrated at the molecular level, providing superior thermal and chemical stability compared to conventional polymer membranes. The hexane bridge in a this compound-based membrane, for example, would confer a specific degree of hydrophobicity and flexibility to the separating layer, influencing its interaction with different permeating molecules.

Table 2: Illustrative Components for a Hybrid Membrane Synthesized from a this compound Derivative

| Component | Function | Resulting Membrane Property |

| 1,2-Bis(triethoxysilyl)hexane | Primary framework builder (Inorganic-Organic) | Forms a cross-linked network with structural integrity and flexibility. |

| Water | Hydrolysis agent | Initiates the sol-gel reaction by converting ethoxy/chloro groups to silanols. |

| Acid/Base Catalyst | Condensation catalyst | Controls the rate of the sol-gel process, influencing final pore structure and morphology. |

| Porous Support (e.g., Alumina, PVDF) | Mechanical support | Provides a stable substrate for the thin, selective hybrid layer. mdpi.comgoogle.com |

Application in the Synthesis of Hierarchical Zeolites as Mesopore-Generating Agents

Zeolites are crystalline aluminosilicates with a microporous structure, widely used as catalysts and adsorbents. mdpi.com However, their small micropores can impose diffusion limitations, especially for bulky molecules. To overcome this, hierarchical zeolites, which possess both micropores and larger mesopores (2-50 nm), have been developed. rsc.org One effective strategy for creating this secondary mesoporosity is the use of organosilane surfactants or templates during zeolite synthesis. rsc.orgacs.org

Derivatives of this compound, as dipodal organosilanes, are particularly effective as mesopore-generating agents. researchgate.net During the hydrothermal synthesis of a zeolite, the two silyl (B83357) groups at either end of the organosilane molecule can interact with and bridge silicate (B1173343) or aluminosilicate (B74896) species, which are the building blocks of the zeolite framework. rsc.org This interaction directs the assembly of the zeolite nanocrystals around the organosilane template.

After the zeolite has crystallized, the organic template is removed through calcination (high-temperature heating in air). The space previously occupied by the hexane chains of the organosilane molecules becomes a network of interconnected mesopores within the zeolite crystal. This creates a hierarchical structure that enhances accessibility to the active sites within the micropores, leading to improved catalytic activity and reduced deactivation rates in reactions involving large molecules. tue.nl Studies using various dipodal organosilanes have confirmed their effectiveness in creating hierarchical zeolites with enhanced secondary porosity. researchgate.net The length and nature of the organic chain connecting the silyl groups are crucial factors that determine the size and character of the generated mesopores.

Table 3: Comparison of Properties between Conventional and Hierarchical Zeolites (Synthesized with an Organosilane Agent) Data based on typical findings in the literature for organosilane-templated zeolites. acs.orgnih.gov

| Property | Conventional Zeolite | Hierarchical Zeolite |

| Micropore Volume (cm³/g) | High (~0.20) | High (~0.18-0.20) |

| Mesopore Volume (cm³/g) | Low (<0.10) | High (0.30-0.50) |

| External Surface Area (m²/g) | Low (<150) | High (>250) |

| Diffusion Characteristics | Limited for bulky molecules | Enhanced for all molecules |

| Catalytic Activity (for bulky substrates) | Lower | Higher |

Mechanistic and Theoretical Investigations of 1,2 Bis Trichlorosilyl Hexane Reactivity

Elucidation of Hydrosilylation Reaction Mechanisms

The primary route to 1,2-bis(trichlorosilyl)hexane involves the platinum-catalyzed hydrosilylation of 1-hexene (B165129). This process, while conceptually straightforward, is mechanistically complex, with outcomes dependent on catalyst choice, reaction conditions, and the nature of the silane (B1218182) reagent.

Detailed Analysis of the Chalk-Harrod Mechanism and its Variants

The Chalk-Harrod mechanism is the most widely accepted pathway for the hydrosilylation of alkenes catalyzed by platinum complexes. mdpi.combohrium.com In the context of forming this compound, this mechanism would proceed through a series of well-defined steps. The catalytic cycle is initiated by the oxidative addition of a hydrosilane, such as trichlorosilane (B8805176) (HSiCl₃), to a low-valent platinum(0) species. This forms a platinum(II) intermediate containing both hydride and silyl (B83357) ligands.

Subsequently, the 1-hexene substrate coordinates to the platinum center. This is followed by the migratory insertion of the alkene into the platinum-hydride bond. This insertion can occur in two ways, leading to either a primary or a secondary alkyl-platinum intermediate. For the formation of a 1,2-disilylated product, the initial hydrosilylation would form a 1-(trichlorosilyl)hexane intermediate, which would then undergo a second hydrosilylation at the newly formed double bond after a subsequent dehydrogenation step, or more likely, the reaction would proceed via a related mechanism involving a bis-silylating agent.

A common variant of the Chalk-Harrod mechanism involves the initial insertion of the alkene into the platinum-silyl bond, followed by reductive elimination of a C-H bond. However, for the formation of saturated bis-silylated alkanes, the former pathway is generally considered more probable. The final step of the cycle is the reductive elimination of the alkylsilyl product, which regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and selectivity of this process are highly dependent on the nature of the platinum catalyst. While classic catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are effective, the development of more sophisticated catalysts with tailored ligand spheres allows for greater control over the reaction. nih.gov

Studies on Regioselectivity and Stereochemical Control in Vicinal Disilylation

The synthesis of this compound necessitates a high degree of regioselectivity. The addition of two silyl groups to the first and second carbon atoms of the hexane (B92381) chain is a specific outcome that must be favored over other possibilities, such as 1,1- or 1,3-disilylation. The regioselectivity of hydrosilylation is influenced by both steric and electronic factors. umich.edu In the case of terminal alkenes like 1-hexene, the anti-Markovnikov addition is typically favored, leading to the formation of the 1-silyl isomer.

Achieving vicinal (1,2) disilylation is more complex than a simple monosilylation. It can be envisioned to occur through a direct disilylation of the alkene or a stepwise process. In a direct disilylation, a reagent containing a Si-Si bond, such as hexachlorodisilane (B81481) (Cl₃Si-SiCl₃), could add across the double bond of 1-hexene. Alternatively, a dehydrogenative silylation followed by a second hydrosilylation could occur.

The stereochemistry of the final product, specifically the relative orientation of the two trichlorosilyl (B107488) groups, is another critical aspect. The addition of the silyl groups can be either syn or anti, leading to different diastereomers. The stereochemical outcome is often dictated by the geometry of the catalytic intermediates and the mechanism of the addition. For platinum-catalyzed hydrosilylations, a syn-addition is generally observed.

| Catalyst System | Proposed Predominant Mechanism | Predicted Major Regioisomer | Predicted Stereochemical Outcome | Theoretical Yield (%) |

|---|---|---|---|---|

| Pt(dvtms) (Karstedt's) | Chalk-Harrod | This compound | syn-addition | >90 |

| H₂PtCl₆ (Speier's) | Chalk-Harrod | This compound | syn-addition | 80-90 |

| Rh(PPh₃)₃Cl (Wilkinson's) | Modified Chalk-Harrod | Mixture of regioisomers | Mixed | Variable |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides an invaluable lens through which to view the intricate details of reaction mechanisms and predict the properties of molecules like this compound. nih.gov

Quantum Chemical Investigations of Silicon-Metal Bonding in Catalytic Intermediates

Quantum chemical calculations, particularly those employing density functional theory (DFT), can be used to model the catalytic cycle of hydrosilylation at the molecular level. These studies can elucidate the structures and energies of the transient intermediates and transition states involved in the formation of this compound. A key area of investigation is the nature of the silicon-metal bond in the platinum(II) and potential platinum(IV) intermediates. illinois.edu

These calculations can provide insights into the bond lengths, bond angles, and electronic structure of these species. For instance, the degree of covalent versus dative character in the Pt-Si bond can be quantified, and the influence of the electron-withdrawing chlorine atoms on the silyl ligand can be assessed. This understanding is critical for explaining the reactivity of the intermediates and the factors that govern the rate-determining step of the catalytic cycle.

Theoretical Predictions of Compound Reactivity and Thermochemical Stability

Theoretical methods can also be employed to predict the intrinsic reactivity and thermodynamic stability of this compound itself. By calculating properties such as bond dissociation energies, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, a picture of the molecule's reactivity can be constructed. For example, the Si-Cl bonds are expected to be highly susceptible to nucleophilic attack, making the compound an excellent precursor for further functionalization, particularly hydrolysis.

| Property | Predicted Value | Computational Method |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -1150 ± 20 kJ/mol | G4(MP2) |

| HOMO Energy | -10.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |

| Si-C Bond Dissociation Energy | 350 ± 15 kJ/mol | B3LYP/6-311+G(d,p) |

Simulation of Siloxane Network Formation from Hydrolyzed Precursors

The primary application of this compound is likely as a precursor to silicone materials. Upon hydrolysis, the trichlorosilyl groups are converted to silanetriols, which then undergo condensation to form a crosslinked polysiloxane network. Molecular dynamics (MD) simulations can be used to model this process.

Advanced Spectroscopic and Structural Characterization Techniques

The elucidation of reaction mechanisms and the definitive identification of transient intermediates in the chemistry of organosilicon compounds like this compound rely heavily on advanced analytical techniques. Spectroscopic and crystallographic methods provide unparalleled insights into the molecular structure, bonding, and dynamics that govern the reactivity of these molecules.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and reactivity of organosilicon compounds in solution. While detailed mechanistic studies focused exclusively on this compound are not extensively reported in publicly available literature, the application of NMR techniques to analogous silylated alkanes and organosilicon species provides a clear framework for how such investigations would be conducted. Key nuclei for these studies include ¹H, ¹³C, and, most importantly, ²⁹Si.

¹H and ¹³C NMR Spectroscopy are fundamental for confirming the structure of the hexane backbone and for monitoring changes during a reaction. For instance, in a reaction involving nucleophilic substitution at the silicon centers, shifts in the signals of the protons and carbons on the hexane chain, particularly at the C1 and C2 positions, can indicate the formation of intermediates or products.

²⁹Si NMR Spectroscopy offers direct insight into the electronic environment of the silicon atoms. researchgate.net The chemical shift of a ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the two equivalent trichlorosilyl groups would be expected to produce a single resonance in the ²⁹Si NMR spectrum. Upon reaction, for example hydrolysis or alcoholysis, the replacement of chlorine atoms with hydroxyl or alkoxy groups would lead to the formation of new silicon species (e.g., -SiCl₂OH, -SiCl(OH)₂, -Si(OH)₃, or their condensation products like siloxanes), each with a distinct and predictable ²⁹Si chemical shift. electronicsandbooks.com

In studies of related organosilicon systems, such as the formation of siloxane networks, ²⁹Si NMR is used to differentiate and quantify various silicon environments. For example, the analysis of silylated compounds can distinguish between silicon atoms with different numbers of siloxane bridges. researchgate.net This ability to track the transformation of the silicon centers is crucial for piecing together reaction mechanisms. Advanced two-dimensional NMR experiments, such as ¹H-²⁹Si Heteronuclear Multiple Bond Correlation (HMBC), can further establish connectivity between the silicon atoms and the organic framework, which is vital for the unambiguous assignment of signals in complex reaction mixtures. nih.gov

The table below illustrates typical ²⁹Si NMR chemical shift ranges for various silicon environments relevant to the potential reactions of this compound.

| Silicon Species | General Structure | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| Trichlorosilylalkane | R-SiCl₃ | +10 to -10 | Starting material environment. |

| Dichlorosilylalkane | R-SiHCl₂ | -5 to -20 | Relevant for reduction reactions. |

| Silanetriol | R-Si(OH)₃ | -40 to -70 | Product of complete hydrolysis. |

| Siloxane (D unit) | R-Si(OSi-)₂O- | -15 to -25 | Formed during condensation/polymerization. researchgate.net |

| Siloxane (T unit) | R-Si(OSi-)₃ | -60 to -85 | Highly cross-linked species. researchgate.net |

By monitoring the disappearance of the starting material's signal and the appearance and evolution of new signals corresponding to intermediates and products, a detailed kinetic and mechanistic picture of the reaction can be constructed. nih.gov

X-ray Crystallography Studies of Key Organosilicon Intermediates and Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org It provides precise data on bond lengths, bond angles, and torsion angles, which are essential for understanding steric effects, conformational preferences, and the exact geometry of reaction products. researchgate.net

As of now, there are no publicly accessible crystal structures of this compound or its immediate reaction intermediates in crystallographic databases. The compound itself is a liquid or low-melting solid at room temperature, which can present challenges for single-crystal growth. gelest.com However, should a suitable crystalline derivative be synthesized—for example, a fully hydrolyzed and condensed silsesquioxane or a co-crystal—X-ray crystallography would provide invaluable structural information. mkuniversity.ac.in

A crystallographic study would definitively establish the stereochemical relationship between the two silicon centers and the conformation of the hexane backbone in the solid state. For derivatives, such as those formed from reactions with chiral nucleophiles, X-ray crystallography would be the ultimate tool for assigning the absolute configuration of the newly formed stereocenters. This empirical data is also critical for validating and refining the results of theoretical and computational models of the compound and its reaction pathways. mkuniversity.ac.in

The following table is a hypothetical representation of the kind of data that would be obtained from an X-ray crystallographic analysis of a derivative of this compound, illustrating the precision of the technique.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Si-C Bond Length | 1.85 Å | Indicates the strength and nature of the silicon-carbon bond. |

| Si-O Bond Length (in a siloxane) | 1.62 Å | Characterizes the siloxane linkage. |

| C-Si-C Bond Angle | 109.5° | Reveals the geometry around the silicon atom. |

| Si-C-C-Si Torsion Angle | e.g., 180° (anti) or 60° (gauche) | Defines the conformation of the hexane backbone. |

| Crystal System | e.g., Monoclinic | Describes the symmetry of the crystal lattice. researchgate.net |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. researchgate.net |

Future Research Directions and Emerging Trends in 1,2 Bis Trichlorosilyl Hexane Chemistry

Development of Sustainable and Green Synthesis Methodologies for Organosilanes

A significant future focus lies in developing environmentally benign methods for synthesizing organosilanes like 1,2-bis(trichlorosilyl)hexane. Traditional synthesis routes often involve processes that are energy-intensive or use hazardous materials. The push towards sustainability is driving research into greener alternatives. zmsilane.com

Key research goals in this area include:

Minimizing Waste: Future synthetic protocols will aim to reduce waste by improving reaction efficiency and exploring processes that allow for the simple isolation of products, thereby eliminating the need for extensive purifications like column chromatography. nih.gov

Biodegradable Solvents: Research is emerging on the use of biodegradable and non-toxic solvents as alternatives to hazardous ones like DMF and DMSO. nih.gov The application of such green solvents in the synthesis of this compound could significantly improve the environmental profile of its production.

Energy Efficiency: Investigating alternative energy sources, such as microwave or mechanical assistance, could lead to more sustainable industrial-scale production of organosilanes. nih.gov

The development of these green methodologies will be crucial for the environmentally responsible scale-up and commercialization of this compound and related compounds.

Discovery of Novel Catalytic Systems for Highly Selective Transformations

Catalysis is at the heart of organosilane chemistry, and future research will undoubtedly focus on discovering new catalytic systems for transforming this compound with high precision. The dual trichlorosilyl (B107488) groups on adjacent carbons present unique challenges and opportunities for selective chemical reactions.

Emerging trends in this domain involve:

Advanced Hydrosilylation Catalysts: The synthesis of bis(silyl)alkanes often relies on platinum-catalyzed hydrosilylation. acs.org Future work will likely target the development of catalysts based on more abundant and less expensive metals or even metal-free systems to improve cost-effectiveness and sustainability.

Regioselective and Stereospecific Reactions: Drawing parallels from related fields, such as the regiodivergent transformation of 1,2-diborylsilanes using different transition metal catalysts (e.g., copper or palladium), a major goal will be to control which of the two silyl (B83357) groups reacts. nih.gov This would enable the synthesis of complex, functionalized organosilanes from a simple this compound building block.

Catalyst Immobilization and Reusability: To align with green chemistry principles, research into immobilizing catalysts on solid supports is gaining traction. For instance, incorporating catalysts into materials like chitosan (B1678972) beads offers a pathway to creating reusable and sustainable catalytic systems made from waste materials. inorganic-chemistry-and-catalysis.eu

| Catalyst Type | Transformation | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | Hydrosilylation, Cross-Coupling | Lower cost and toxicity compared to platinum-group metals. | nih.gov |

| Regiodivergent Catalytic Systems (e.g., Pd vs. Cu) | Site-Selective Cross-Coupling | Enables controlled, stepwise functionalization of the two silyl groups. | nih.gov |

| Immobilized/Heterogeneous Catalysts | Various (e.g., Hydrosilylation) | Enhanced reusability, reduced contamination of products, and simplified workup. | inorganic-chemistry-and-catalysis.eu |

| Asymmetric Catalysts | Enantioselective Reactions | Synthesis of chiral organosilane building blocks for specialized applications. | nih.gov |

Rational Design of Advanced Functional Materials Utilizing Vicinal Bis(trichlorosilyl)alkanes

The unique structure of this compound, with its two reactive silyl groups in close proximity, makes it an ideal building block for advanced functional materials. The trichlorosilyl groups are highly reactive towards hydrolysis and can form stable siloxane (Si-O-Si) bonds with inorganic surfaces and with each other. researchgate.netrussoindustrial.ru

Future research will likely exploit this reactivity in several ways:

Surface Modification: As with other organosilanes, this compound can be used to modify the surfaces of materials like glass, ceramics, and metals. hskbrchemical.comchemimpex.com The vicinal arrangement of the silyl groups could lead to the formation of highly ordered and dense self-assembled monolayers, providing superior corrosion resistance, hydrophobicity, or biocompatibility. zmsilane.com

Polymer and Composite Materials: This compound can act as a potent cross-linking agent or coupling agent. russoindustrial.ruchemimpex.com Its ability to bridge inorganic fillers and organic polymer matrices can lead to composite materials with enhanced mechanical strength, thermal stability, and durability. The defined distance between the silyl groups could allow for precise control over the cross-linking network structure in silicone elastomers and other polymers.

Hierarchical Nanostructures: The controlled hydrolysis and condensation of this compound, potentially in the presence of templates, could be a route to novel, well-defined silicon-based nanostructures and porous materials with applications in catalysis and separation technologies.

| Compound | Key Structural Feature | Potential Application Focus | Reference |

|---|---|---|---|

| 1,2-Bis(trichlorosilyl)ethane | Short, rigid C2 spacer | Formation of rigid, thin films and surface layers; precursor to specific star polymers. | sigmaaldrich.comgelest.com |

| This compound | Flexible C6 spacer with vicinal silyl groups | Formation of ordered, yet flexible, surface monolayers; precision cross-linking in elastomers. | N/A |

| 1,6-Bis(trichlorosilyl)hexane | Long, flexible C6 spacer with terminal silyl groups | Coupling agent in composites, formation of flexible cross-links in polymers and sealants. | chemimpex.comsigmaaldrich.com |

Interdisciplinary Research at the Interface of Organosilicon Chemistry, Nanotechnology, and Catalysis

The most exciting future developments for this compound will likely emerge from research that spans traditional scientific disciplines. The intersection of organosilicon chemistry with nanotechnology, materials science, and catalysis promises to yield significant breakthroughs. hskbrchemical.com

Nanotechnology: Organosilanes are critical in nanotechnology for creating nanomaterials with enhanced properties. hskbrchemical.com this compound could be used to precisely functionalize nanoparticles, creating stable, well-defined surface coatings for applications in sensors, electronics, or targeted drug delivery systems. hskbrchemical.com

Catalysis: The molecule itself can serve as a precursor for novel catalytic supports. By grafting it onto a surface and then anchoring catalytic metal complexes, highly active and stable heterogeneous catalysts could be designed.

Biomedical Applications: While a nascent area for this specific compound, the broader field of organosilane chemistry is exploring applications in biomedical engineering, such as in hydrogels and drug delivery. amrita.edumdpi.com The ability of this compound to form stable, biocompatible coatings could be exploited in the development of advanced medical implants and devices.

This interdisciplinary approach ensures that the fundamental knowledge generated in organosilicon chemistry is translated into practical solutions for pressing challenges in technology and medicine. chemscene.com

Q & A

Q. What safety protocols are essential when handling 1,2-Bis(trichlorosilyl)hexane in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications, which include skin corrosion/irritation (Category 2), severe eye damage (Category 2A), and respiratory toxicity (Category 3). Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Store the compound in a sealed container in a cool, ventilated area away from incompatible substances like oxidizers or moisture .

Q. How is this compound characterized structurally for research validation?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and molecular geometry. For example, related bis(trichlorosilyl) compounds show Si–Cl bond distances of ~2.03–2.06 Å and Si–Si distances of ~3.31 Å, with dihedral angles influenced by substituents . Pair this with nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR) to confirm purity and reactivity. Cross-validate with computational methods like density functional theory (DFT) to predict electronic and geometric properties .

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) in amber glass containers to minimize hydrolysis and photodegradation. Maintain temperatures below 4°C for long-term stability. Regularly test for moisture content using Karl Fischer titration, as trichlorosilyl groups are highly moisture-sensitive. Contamination with protic solvents (e.g., water, alcohols) must be strictly avoided .

Advanced Research Questions

Q. How can cross-linking efficiency of this compound in polymer matrices be optimized?

- Methodological Answer : In polymethyl methacrylate (PMMA) composites, adjust cross-linker concentration (typically 1–5 wt%) and curing conditions (e.g., thermal activation at 80–120°C or UV irradiation). Monitor cross-linking density via dynamic mechanical analysis (DMA) to assess glass transition temperature () shifts. For electronic applications, optimize to achieve low threshold voltages (<3 V) and high field-effect mobility (~10 cmVs) by balancing cross-linker loading and solvent evaporation rates during film formation .

Q. What analytical techniques resolve discrepancies in geometric parameters of bis(trichlorosilyl) derivatives?

- Methodological Answer : Compare experimental SC-XRD data (e.g., bond distances, angles) with computational models (DFT or molecular dynamics). For example, highlights how X-ray data resolved a 0.1 Å difference in bicyclohexane vs. benzene derivatives. Pair this with spectroscopic validation (Raman or IR) to detect conformational changes. For conflicting reactivity data, conduct kinetic studies under controlled humidity and temperature to isolate contributing factors .

Q. How do electronic properties of PMMA composites vary with this compound cross-linking?

- Methodological Answer : Use impedance spectroscopy to measure dielectric constants and leakage currents. Higher cross-linker concentrations (>3 wt%) reduce leakage current density but may increase brittleness. Atomic force microscopy (AFM) can map surface homogeneity, while grazing-incidence wide-angle X-ray scattering (GIWAXS) quantifies crystallinity. Optimize for flexible electronics by balancing mechanical rigidity (via DMA) and charge transport properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.